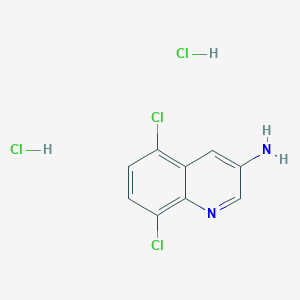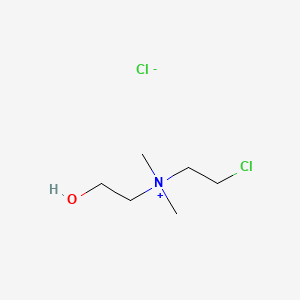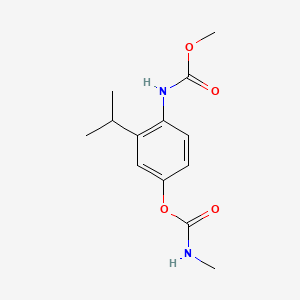
Methyl-2-isopropyl-4-(methylcarbamoyloxy)carbanilate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-[4-(methylcarbamoyloxy)-2-propan-2-ylphenyl]carbamate is a chemical compound belonging to the carbamate family. This compound is known for its application as a pesticide, particularly in controlling various pests in agricultural settings. It is a derivative of carbamic acid and is characterized by its ability to inhibit acetylcholinesterase, an enzyme crucial for nerve function in insects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[4-(methylcarbamoyloxy)-2-propan-2-ylphenyl]carbamate typically involves the reaction of substituted phenols with N-substituted carbamoyl chlorides. This reaction can be carried out in a one-pot procedure, which is both economical and efficient . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing a general method for the preparation of carbamates without the need for an inert atmosphere .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, including the use of tin-catalyzed transcarbamoylation of primary and secondary alcohols with phenyl carbamate in toluene at elevated temperatures . This method is favored due to its broad functional group tolerance and streamlined workup procedure.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl N-[4-(methylcarbamoyloxy)-2-propan-2-ylphenyl]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines. Substitution reactions typically result in the formation of new carbamate derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl N-[4-(methylcarbamoyloxy)-2-propan-2-ylphenyl]carbamate has several scientific research applications:
Wirkmechanismus
The primary mechanism of action of methyl N-[4-(methylcarbamoyloxy)-2-propan-2-ylphenyl]carbamate involves the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter essential for nerve function. By inhibiting acetylcholinesterase, the compound causes an accumulation of acetylcholine, leading to continuous nerve signal transmission and eventual paralysis of the insect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methomyl: Another carbamate pesticide with similar acetylcholinesterase inhibition properties.
Carbaryl: A widely used carbamate insecticide with broad-spectrum activity.
Aldicarb: Known for its high toxicity and effectiveness against a wide range of pests.
Uniqueness
Methyl N-[4-(methylcarbamoyloxy)-2-propan-2-ylphenyl]carbamate is unique due to its specific molecular structure, which provides a balance between efficacy and safety. Its ability to inhibit acetylcholinesterase with high specificity makes it a valuable tool in both agricultural and research settings .
Eigenschaften
CAS-Nummer |
13613-99-5 |
|---|---|
Molekularformel |
C13H18N2O4 |
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
[4-(methoxycarbonylamino)-3-propan-2-ylphenyl] N-methylcarbamate |
InChI |
InChI=1S/C13H18N2O4/c1-8(2)10-7-9(19-12(16)14-3)5-6-11(10)15-13(17)18-4/h5-8H,1-4H3,(H,14,16)(H,15,17) |
InChI-Schlüssel |
WGJLFLRXAJFNTC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C=CC(=C1)OC(=O)NC)NC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4,6-Bis(4-carboxylatophenyl)-1,3,5-triazin-2-yl]benzoate;oxygen(2-);zirconium(4+);pentahydroxide;trihydrate](/img/structure/B13740826.png)
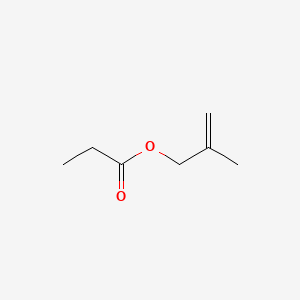
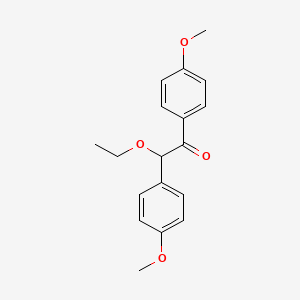
![4'-(Trifluoromethyl)[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B13740837.png)
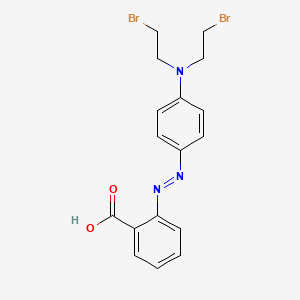


![4,4,5,5-Tetrafluoro-5-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]pentanoic acid](/img/structure/B13740866.png)
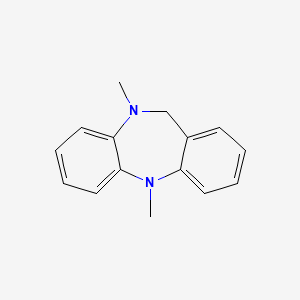
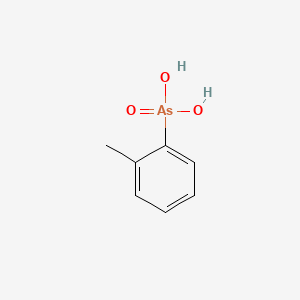
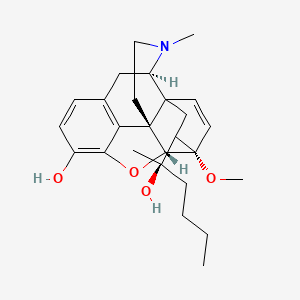
![N-Methyl-norgranatan-3-ol beta-diphenylacetyl ester [German]](/img/structure/B13740883.png)
